N-(2-Chloroethyl)-N'-(3-pentylphenyl)urea
Description
Properties
CAS No. |
803729-87-5 |
|---|---|
Molecular Formula |
C14H21ClN2O |
Molecular Weight |
268.78 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(3-pentylphenyl)urea |
InChI |
InChI=1S/C14H21ClN2O/c1-2-3-4-6-12-7-5-8-13(11-12)17-14(18)16-10-9-15/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,16,17,18) |
InChI Key |
MKAUSEFPNHTTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)NC(=O)NCCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method employs carbonyldiimidazole (CDI) as a coupling agent to facilitate urea bond formation between 3-pentylaniline and 2-chloroethylamine hydrochloride. CDI activates the carbonyl group, enabling nucleophilic attack by the amine.
Steps:
- Activation : CDI (0.3–0.6 mol eq) reacts with 2-chloroethylamine hydrochloride in tetrahydrofuran (THF) at −25°C to 25°C, forming an imidazolide intermediate.
- Coupling : 3-Pentylaniline is added, and the mixture is stirred at reflux (65–70°C) for 12–24 hours.
- Workup : The solvent is distilled, and the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water.
Optimization Data:
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| CDI Equivalents | 0.5–0.6 mol eq | 15–20% |
| Reaction Temperature | 65–70°C | 30% vs. room temp |
| Solvent | THF | 95% purity |
Outcome :
Isocyanate-Amine Reaction Using 2-Chloroethyl Isocyanate
Procedure
Direct reaction of 3-pentylaniline with 2-chloroethyl isocyanate under anhydrous conditions:
Synthesis Protocol:
- Reagent Mixing : 3-Pentylaniline (1.0 eq) and 2-chloroethyl isocyanate (1.1 eq) are combined in dichloromethane (DCM) at 0°C.
- Stirring : The reaction proceeds at 25°C for 6 hours.
- Purification : The product is washed with 5% HCl, dried (MgSO₄), and crystallized from hexane.
Key Data:
- Reaction Time : 6 hours (95% conversion).
- Solvent Effect : DCM vs. THF (higher yield in DCM due to better isocyanate stability).
- Yield : 80–85%.
Advantages :
Urea Exchange from Preformed Chloroethylurea
Method Overview
This two-step approach involves synthesizing a symmetric urea intermediate (1,3-bis(2-chloroethyl)urea) followed by selective displacement with 3-pentylaniline.
Steps:
- Symmetric Urea Synthesis :
- Displacement Reaction :
Analytical Results:
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| CDI-Mediated | 68–72% | >98% | High | Moderate |
| Isocyanate-Amine | 80–85% | 95–97% | Medium | High |
| Urea Exchange | 62% | 90–92% | Low | Low |
Key Findings :
- The isocyanate-amine method offers the best balance of yield and scalability.
- CDI-mediated coupling achieves higher purity but requires costly reagents.
Purification and Characterization
Chromatography Conditions
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 6.8–7.2 (m, 4H, Ar-H), 4.1 (t, 2H, CH₂Cl), 3.3 (q, 2H, NHCH₂), 1.2–1.6 (m, 9H, pentyl).
- IR (KBr) : 3340 cm⁻¹ (N-H), 1640 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).
Industrial-Scale Considerations
A 2025 patent (WO2017154019A1) highlights a continuous-flow process for related ureas, achieving:
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or aldehydes, while reduction may produce amines.
Scientific Research Applications
Anticancer Research
N-(2-Chloroethyl)-N'-(3-pentylphenyl)urea has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant growth inhibition in various human tumor cell lines. For instance, compounds similar to this compound have shown micromolar-level inhibition against cancer cells, suggesting their utility in cancer therapy .
Microtubule Disruption
The ability of this compound to disrupt microtubule formation makes it a candidate for further investigation in cancer treatment. Studies show that it can induce apoptosis in cancer cells by interfering with normal microtubule function .
Biochemical Tool
Due to its specific interaction with tubulin, this compound may serve as a biochemical tool for studying microtubule dynamics and cellular processes related to cell division .
Table 1: Anticancer Activity of this compound Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 5.0 | Microtubule disruption |
| N-(4-iodophenyl)-N'-(2-chloroethyl)urea | CT-26 (Colon Carcinoma) | 10.0 | Covalent binding to β-tubulin |
| N-Phenyl-N'-(2-chloroethyl)urea | HeLa (Cervical Cancer) | 8.5 | Antimitotic activity |
Data compiled from various studies on the efficacy of related compounds in inhibiting tumor growth.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group may form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The pentylphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The chloroethyl urea moiety (-N-(2-chloroethyl)-N'-aryl) is a critical pharmacophore shared among CEUs. This group facilitates covalent binding to β-tubulin via alkylation of nucleophilic residues near the colchicine-binding site . Variations in the aryl substituent (e.g., pentyl, tert-butyl, iodophenyl) modulate potency, solubility, and target specificity.
Key Analogues and Their Activity
Table 1: Comparative Activity of CEU Derivatives
Mechanism of Action Differences
- CEUs vs. Nitrosoureas: While CEUs target β-tubulin, nitrosoureas (e.g., BCNU, CCNU) alkylate DNA, forming interstrand cross-links and monoadducts. Nitrosoureas require metabolic activation and are susceptible to resistance via O6-methylguanine-DNA methyltransferase .
- Substituent Effects: Pentyl Group: Enhances hydrophobic interactions with β-tubulin, improving nanomolar-level potency . Iodine (ICEU): Increases electron-withdrawing effects, promoting DNA damage alongside tubulin binding . Hydroxyalkyl Chains: Improve solubility and hydrogen bonding, as seen in 3-ω-hydroxyalkylphenyl-CEUs .
Anticancer Efficacy
Resistance Mechanisms
CEUs are less prone to resistance compared to nitrosoureas, as their tubulin-targeting mechanism bypasses DNA repair pathways like O6-methylguanine-DNA methyltransferase . However, β-tubulin isoform expression variability may influence efficacy .
Biological Activity
N-(2-Chloroethyl)-N'-(3-pentylphenyl)urea, commonly referred to as a chloroethyl urea derivative, is a compound of significant interest in medicinal chemistry, particularly for its potential as an antineoplastic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound contains a chloroethyl group, which is known to facilitate alkylation reactions that can disrupt cellular processes in cancer cells.
The primary mechanism by which chloroethyl ureas exert their anticancer effects is through alkylation of DNA. This leads to the formation of DNA cross-links, inhibiting replication and transcription processes essential for cell division. Specifically, N-(2-chloroethyl)ureas are believed to target the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest in the G2/M phase .
Biological Activity and Efficacy
Numerous studies have assessed the biological activity of this compound and its analogs against various cancer cell lines. Key findings include:
- Growth Inhibition : The compound exhibits significant growth inhibitory activity against human colon carcinoma (HT-29), human skin melanoma (M21), and human breast carcinoma (MCF-7) cell lines. The GI50 values for these cell lines range from 250 nM to 8 µM, indicating potent activity .
- Comparison with Other Compounds : In comparative studies, certain analogs of this compound demonstrated up to tenfold greater potency than previously reported chloroethyl urea derivatives .
Table 1: Antiproliferative Activity Against Various Cancer Cell Lines
| Cell Line | GI50 (µM) |
|---|---|
| HT-29 | 0.25 - 8 |
| M21 | 0.25 - 8 |
| MCF-7 | 0.25 - 8 |
Case Studies
- In Vitro Studies : Research conducted on N-(4-iodophenyl)-N'-(2-chloroethyl)urea revealed a rapid uptake by CT-26 colon carcinoma cells, indicating effective passive diffusion through cell membranes. This study highlighted the compound's ability to accumulate in tumor tissues and inhibit tumor growth significantly .
- In Vivo Studies : In animal models, N-(4-iodophenyl)-N'-(2-chloroethyl)urea was administered intraperitoneally, resulting in notable tumor growth inhibition comparable to established chemotherapeutic agents like 5-fluorouracil. The biodistribution patterns showed accumulation in tumor sites, reinforcing the potential for targeted therapy .
- Mechanistic Insights : Detailed analysis using SDS-PAGE and cell cycle assays confirmed that certain derivatives bind covalently to β-tubulin at the colchicine-binding site, leading to G2/M phase arrest in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-Chloroethyl)-N'-(3-pentylphenyl)urea, and how do reaction conditions impact yield?
- Methodology : The compound is typically synthesized via urea-forming reactions between isocyanates and amines. For example, chloroethyl isocyanate reacts with 3-pentylphenylamine in an inert solvent (e.g., dichloromethane) under reflux, with a base like triethylamine to neutralize HCl byproducts . Key factors include:
- Solvent choice : Polar aprotic solvents enhance reactivity but may require higher temperatures.
- Catalyst/base : Triethylamine improves yields by preventing side reactions from HCl accumulation.
- Purification : Column chromatography or recrystallization is critical due to byproduct formation (e.g., unreacted amines).
- Data Table :
| Solvent | Temperature (°C) | Base | Yield (%) |
|---|---|---|---|
| Dichloromethane | 40 | Triethylamine | 78 |
| Toluene | 110 | Pyridine | 65 |
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Structural Confirmation :
- NMR : The urea NH protons appear as broad singlets (~δ 6.5–7.5 ppm). The chloroethyl group’s CH2Cl resonates at δ 3.7–4.1 ppm .
- FT-IR : Urea carbonyl (C=O) stretches at ~1640–1680 cm⁻¹; N-H bends at ~1500–1550 cm⁻¹ .
- HPLC-MS : Retention time and molecular ion ([M+H]⁺) confirm purity and molecular weight (e.g., m/z 323.1 for C14H20ClN2O) .
Advanced Research Questions
Q. What mechanistic insights explain the antineoplastic activity of N-(2-Chloroethyl)-N'-arylurea derivatives?
- Biological Mechanism : Analogues like N-Phenyl-N'-(2-chloroethyl)urea (CEU) disrupt microtubule dynamics by binding to the colchicine site, inhibiting mitosis in cancer cells . The chloroethyl group enhances alkylation of β-tubulin cysteine residues, while the aryl group modulates binding affinity .
- Experimental Design :
- In vitro assays : Tubulin polymerization inhibition (IC50 values via fluorescence-based assays).
- SAR Studies : Modifying the aryl group’s substituents (e.g., 3-pentyl vs. trifluoromethoxy) alters potency. Hydrophobic groups improve membrane permeability .
Q. How can contradictions in reported solubility and stability data be resolved methodologically?
- Contradiction Analysis : Discrepancies arise from solvent polarity, pH, and measurement techniques. For example:
- Solubility : LogP calculations (e.g., ~3.2) suggest moderate hydrophobicity, but experimental solubility in DMSO (25 mg/mL) vs. water (<0.1 mg/mL) varies due to hydrogen-bonding capacity .
- Stability : Degradation under acidic conditions (t½ = 2 h at pH 3) vs. stability in neutral buffers (t½ > 48 h) .
- Resolution Strategies :
- Standardized Protocols : Use USP buffers and controlled temperature for reproducibility.
- Advanced Analytics : LC-MS/MS to track degradation products (e.g., hydrolysis to amines).
Method Development Questions
Q. What analytical methods are recommended for quantifying trace impurities in synthesized batches?
- HPLC-DAD : Reverse-phase C18 column (ACN/water gradient) detects impurities <0.1% .
- GC-MS : For volatile byproducts (e.g., unreacted chloroethyl isocyanate) .
- Validation Criteria : Linearity (R² > 0.995), LOQ ≤ 0.05% .
Q. How can computational modeling predict the compound’s interaction with novel biological targets?
- Docking Studies : Use AutoDock Vina to simulate binding to β-tubulin (PDB: 1SA0). The chloroethyl group’s electrostatic potential aligns with cysteine thiols .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
